molecular formula C33H39N5O6 B607520 Fmoc-Val-Cit-PAB CAS No. 159858-22-7

Fmoc-Val-Cit-PAB

货号 B607520
CAS 编号: 159858-22-7
分子量: 601.704
InChI 键: DALMAZHDNFCDRP-VMPREFPWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-Val-Cit-PAB, also known as (9H-fluoren-9-yl)methyl N-[(2S)-1-[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate, is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) . It has a molecular formula of C33H39N5O6 and a molecular weight of 601.7 g/mol .


Synthesis Analysis

The synthetic method of Fmoc-Val-Cit-PAB involves adding EEDQ to a mixture of Fmoc-Val-Cit-OH and PABOH in DCM and MeOH, stirring at room temperature for 14 hours. The solution is then purified to obtain Fmoc-Val-Cit-PAB as a white solid .


Molecular Structure Analysis

The IUPAC name of Fmoc-Val-Cit-PAB is 9H-fluoren-9-ylmethyl N-[(2S)-1-[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate . The InChI and SMILES strings provide a detailed description of the molecule’s structure .


Chemical Reactions Analysis

Fmoc-Val-Cit-PAB is a commonly used bridge for a degradable antibody-conjugated drug (ADC). The Fmoc group can protect the peptide chain’s amino and carboxyl groups, preventing unnecessary reactions during synthesis and ensuring only the target location reacts .


Physical And Chemical Properties Analysis

Fmoc-Val-Cit-PAB has a molecular weight of 601.7 g/mol and a molecular formula of C33H39N5O6 . It has 7 hydrogen bond donors, 9 hydrogen bond acceptors, and 13 rotatable bonds .

科学研究应用

  • Specific Scientific Field : Drug Delivery and Conjugation Chemistry .
  • Summary of the Application : Fmoc-Val-Cit-PAB is a peptide conjugate that combines the amino acids valine (Val) and citrulline (Cit) with a para-aminobenzoic acid (PAB) moiety. This peptide conjugate finds its application in the field of drug delivery and conjugation chemistry . It demonstrates promising applications in antibody-drug conjugates (ADCs), a vital category of targeted drug delivery systems .
  • Methods of Application or Experimental Procedures : The synthesis method involves preparing FMoc-Cit-PABOH, adding piperidine, and then FMoc-Val-OSu to create the desired compound. This synthesis route offers a higher yield of 85% and avoids epimerization, making it a reliable option for ADC research .
  • Results or Outcomes Obtained : Incorporating Fmoc-Val-Cit-PAB into ADCs, such as ADC 2 and ADC 3 with trastuzumab and monomethyl auristatin E (MMAE) payload, led to enhanced cytotoxicity against HER2-positive cells compared to non-cleavable ADC 4, while maintaining selectivity over HER2-negative cells .

安全和危害

Fmoc-Val-Cit-PAB is toxic and contains a pharmaceutically active ingredient. It can cause moderate to severe irritation to the skin and eyes. It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

未来方向

The selection of linkers and payloads plays a crucial role in determining the therapeutic indices of ADCs. The sequences are often sensitive to cleavage by extracellular enzymes, which leads to systemic release of the cytotoxic payload . This action reduces the therapeutic index by causing off-target toxicities that can be dose-limiting . Therefore, the development of a tandem-cleavage linker strategy, where two sequential enzymatic cleavage events mediate payload release, is being explored .

属性

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H39N5O6/c1-20(2)29(38-33(43)44-19-27-25-10-5-3-8-23(25)24-9-4-6-11-26(24)27)31(41)37-28(12-7-17-35-32(34)42)30(40)36-22-15-13-21(18-39)14-16-22/h3-6,8-11,13-16,20,27-29,39H,7,12,17-19H2,1-2H3,(H,36,40)(H,37,41)(H,38,43)(H3,34,35,42)/t28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALMAZHDNFCDRP-VMPREFPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H39N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001109558
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001109558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

601.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Val-Cit-PAB

CAS RN

159858-22-7
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159858-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001109558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
16
Citations
AB Smith - 2020 - baylor-ir.tdl.org
The discovery and development of small-molecule anticancer agents that are both highly efficacious and selectively targeted remains a formidable goal and challenge. Conventional …
Number of citations: 0 baylor-ir.tdl.org
S Cazzamalli, E Figueras, L Pethő, A Borbély… - ACS …, 2018 - ACS Publications
… (38) The cleavable linker 4 was prepared starting from Fmoc-Val-Cit-PAB; the Fmoc group was removed and a triethylene glycol spacer containing a maleimide moiety was coupled to …
Number of citations: 27 pubs.acs.org
RP Lyon, JR Setter, TD Bovee, SO Doronina… - Nature …, 2014 - nature.com
Many antibody-drug conjugates (ADCs) are unstable in vivo because they are formed from maleimide-containing components conjugated to reactive thiols. These thiosuccinimide …
Number of citations: 419 www.nature.com
S Schuster, É Juhász, G Halmos, I Neundorf… - International Journal of …, 2022 - mdpi.com
The human gonadotropin releasing hormone (GnRH-I) and its sea lamprey analogue GnRH-III specifically bind to GnRH receptors on cancer cells and can be used as targeting …
Number of citations: 4 www.mdpi.com
Y Mao, D Wei, F Fu, H Wang, Z Sun, Z Huang… - European Journal of …, 2023 - Elsevier
… The linker-drug was prepared as the following procedure: after conjugation of MMAE with Fmoc-Val-Cit-PAB-PNP, according to the reported procedure [29,30], the Fmoc of compound 1 …
Number of citations: 4 www.sciencedirect.com
PF Chiu, CK Chang, PS Huang, YY Lin… - Journal of Medicinal …, 2023 - ACS Publications
… For the synthesis of conjugates 9 and 10, Fmoc-Val–Cit–PAB-OH 14 was used as the starting material, which could be prepared based on the method disclosed by Liang et al. and …
Number of citations: 3 pubs.acs.org
J Bargh - 2021 - repository.cam.ac.uk
… However, reaction of Fmoc-Val-Cit-PAB-OH with isocyanate-21 afforded a complex mixture. An alternative route was then employed, by Fmoc deprotection, amide coupling and final …
Number of citations: 1 www.repository.cam.ac.uk
I Cheng-Sánchez, F Moya-Utrera, C Porras-Alcalá… - Marine Drugs, 2022 - mdpi.com
… The connection of eribulin (84) and the linker was based on the nucleophilic attack of the primary amine at carbon-35 in eribulin to the carbonate group contained in Fmoc-Val-Cit-PAB-…
Number of citations: 7 www.mdpi.com
F Tang, LX Wang, W Huang - Nature protocols, 2017 - nature.com
Glycoengineered therapeutic antibodies and glycosite-specific antibody–drug conjugates (gsADCs) have generated great interest among researchers because of their therapeutic …
Number of citations: 94 www.nature.com
KC Winefield - 2023 - ourarchive.otago.ac.nz
The ability to generate long-lasting antibodies that target small molecule haptens has far-reaching implications in the ongoing development of effective immunotherapies. In general, …
Number of citations: 0 ourarchive.otago.ac.nz

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。